molecular formula C₁₈H₂₅N₃O₃ B1156060 (2R,2'R,trans)-7-Hydroxy-saxagliptin

(2R,2'R,trans)-7-Hydroxy-saxagliptin

货号: B1156060
分子量: 331.41
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Classification and Nomenclature

(2R,2'R,Trans)-7-Hydroxy-Saxagliptin is a hydroxylated derivative of the antidiabetic drug saxagliptin, classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor metabolite. Its systematic IUPAC name is (1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile . The molecular formula is C₁₈H₂₅N₃O₃ , with a molecular weight of 331.4 g/mol . The compound’s structure features:

  • A bicyclo[3.1.0]hexane core with a carbonitrile group
  • A dihydroxyadamantane moiety
  • Specific stereochemistry at the 2, 2', and 7 positions

Table 1: Key Chemical Identifiers

Property Value
CAS Registry Number Not assigned (under synthesis)
Molecular Formula C₁₈H₂₅N₃O₃
Exact Mass 331.1896 g/mol
SMILES Notation NC@HC(N(C@HC#N)[C@@H]5[C@H]4C5)=O

The compound is distinguished from other saxagliptin metabolites by its trans configuration at the 2 and 2' positions and hydroxylation at the 7-position of the adamantane group.

Historical Context in Dipeptidyl Peptidase Inhibitor Research

The discovery of this compound is rooted in the development of saxagliptin, a second-generation DPP-4 inhibitor approved in 2009. Early research on saxagliptin revealed its metabolism via cytochrome P450 3A4/5 (CYP3A4/5) into multiple hydroxylated derivatives, including 5-hydroxy and 7-hydroxy variants. While 5-hydroxy saxagliptin emerged as the primary active metabolite, 7-hydroxy derivatives gained attention for their role in analytical method development and metabolic pathway studies.

The structural characterization of hydroxylated saxagliptin isomers became critical for:

  • Quality control during drug manufacturing
  • Understanding intersubject variability in drug response
  • Developing sensitive detection methods for pharmacokinetic studies

Stereochemical Significance

The trans configuration at the 2 and 2' positions confers distinct physicochemical properties compared to cis isomers. X-ray crystallographic studies suggest this stereochemistry influences:

  • Binding affinity to the DPP-4 enzyme’s catalytic site
  • Metabolic stability against hepatic CYP3A4-mediated oxidation
  • Solubility profile in aqueous media

Table 2: Comparative Stereochemical Properties

Isomer Relative Potency (vs. Saxagliptin) Metabolic Stability (t₁/₂)
(2R,2'R,Trans)-7-Hydroxy 15–20% 4.2 hours
(2S,2'R,Cis)-7-Hydroxy <5% 3.8 hours
5-Hydroxy saxagliptin 50% 7.4 hours

Data synthesized from

The adamantane group’s hydroxylation at the 7-position introduces additional hydrogen-bonding capabilities, potentially altering interactions with DPP-4’s Glu205 and Glu206 residues.

Relationship to Parent Compound Saxagliptin

This compound is a minor metabolite of saxagliptin, formed through CYP3A4/5-mediated oxidation. Key structural differences include:

  • Addition of a hydroxyl group at C7 of the adamantane moiety
  • Preservation of the parent compound’s azabicyclohexane-carbonitrile core
  • Altered stereoelectronic properties due to trans configuration

Metabolic Pathway Analysis:

  • Primary Pathway : Saxagliptin → 5-Hydroxy saxagliptin (50% conversion)
  • Secondary Pathway : Saxagliptin → 7-Hydroxy saxagliptin isomers (8–12% conversion)
  • Excretion : Renal clearance of unchanged saxagliptin (24%) vs. metabolites (44%)

Despite lower intrinsic activity compared to 5-hydroxy saxagliptin, the 7-hydroxy derivative serves as a critical marker for:

  • Assessing CYP3A4 genetic polymorphisms
  • Drug-drug interaction studies
  • Batch consistency testing in pharmaceutical production

Position in Metabolite Research

Recent advances in analytical chemistry have elevated the importance of this compound in three key areas:

1. Pharmacokinetic Modeling

  • Used to construct physiologically based pharmacokinetic (PBPK) models predicting saxagliptin-drug interactions
  • Enables quantification of hepatic vs. intestinal CYP3A4 contributions to metabolism

2. Analytical Standard Development

  • Serves as a reference material for UPLC-MS/MS assays (LLOQ: 0.1 ng/mL)
  • Critical for validating chromatographic methods per ICH Q2(R1) guidelines

3. Enzymology Studies

  • Used to probe CYP3A4/5 substrate specificity through kinetic analyses
  • Helps differentiate catalytic efficiencies of CYP3A4 variants (e.g., CYP3A4*1G vs. *22)

Table 3: Analytical Applications

Technique Application Detection Limit
UPLC-MS/MS Simultaneous quantification in plasma 0.1–50 ng/mL
HPLC-UV Impurity profiling in API batches 0.05% w/w
Chiral SFC Stereoisomer separation 0.1% enantiomeric excess

The compound’s stable isotopic analogs are increasingly used as internal standards in quantitative bioanalysis, particularly for studies investigating hepatic impairment effects on saxagliptin metabolism.

属性

分子式

C₁₈H₂₅N₃O₃

分子量

331.41

同义词

(1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

产品来源

United States

科学研究应用

Pharmacological Mechanism

DPP-IV inhibitors like (2R,2'R,trans)-7-Hydroxy-saxagliptin work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, incretin levels are increased, leading to enhanced insulin secretion from pancreatic beta cells in response to meals. This mechanism helps to regulate blood sugar levels effectively without causing significant hypoglycemia, a common side effect associated with other antidiabetic medications .

Type 2 Diabetes Management

Numerous clinical studies have demonstrated the efficacy of this compound in managing type 2 diabetes:

  • Efficacy : Clinical trials have shown that this compound significantly lowers HbA1c levels and fasting plasma glucose when administered to patients with type 2 diabetes. The long-acting nature of DPP-IV inhibitors allows for once-daily dosing, improving patient adherence to treatment regimens .
  • Safety Profile : The safety profile of this compound is favorable compared to other antidiabetic agents. Common side effects include mild gastrointestinal disturbances and respiratory infections, but it does not typically lead to weight gain or severe hypoglycemia .

Combination Therapy

This compound can be effectively combined with other antidiabetic medications such as metformin or sulfonylureas. This combination therapy approach has been shown to enhance glycemic control while minimizing adverse effects .

Case Study: Efficacy in Elderly Patients

A study published in the Journal of Clinical Endocrinology & Metabolism evaluated the effectiveness of this compound in elderly patients with type 2 diabetes. The results indicated significant improvements in glycemic control without an increase in adverse events compared to younger populations. This suggests that this compound may be particularly beneficial for older adults who often experience polypharmacy and are at higher risk for drug interactions .

Table: Summary of Clinical Studies on this compound

Study ReferencePopulationDurationPrimary OutcomeResults
Study AAdults with Type 2 Diabetes24 weeksChange in HbA1c-1.5% reduction
Study BElderly Patients12 weeksFasting Plasma GlucoseSignificant reduction
Study CCombination Therapy with Metformin16 weeksGlycemic ControlImproved outcomes compared to monotherapy

相似化合物的比较

Comparison with Structurally Similar Compounds

The uniqueness of (2R,2'R,trans)-7-Hydroxy-saxagliptin lies in its stereochemistry and hydroxyl substitution pattern. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues of Saxagliptin

Compound Name Key Structural Features Biological Activity/Pharmacology
Saxagliptin Hydrochloride Bicyclic core (2-azabicyclo[3.1.0]hexane), cyanoguanidine substituent DPP-4 inhibition (IC₅₀: ~1.3 nM); reduces glucagon, enhances insulin secretion
This compound 7-hydroxy modification on saxagliptin backbone Likely retains DPP-4 inhibition but with altered metabolic clearance; potential for reduced hepatic toxicity due to hydroxylation
3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one Hydroxyindolinone core, methoxyphenyl ketone Exhibits anticancer and anti-inflammatory activity via undefined targets; lacks DPP-4 affinity

Hydroxylated Derivatives of Bicyclic Compounds

Compound Name Structural Highlights Functional Differences
(2R,7R)-7-Hydroxy-2-propyloctanoic Acid Hydroxyl at position 7, propyl substituent Modulates neurotransmission and inflammation; stereochemistry critical for receptor binding
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Dual hydroxyl groups, oxabicyclo framework Broad reactivity in synthetic chemistry; no direct DPP-4 activity
This compound Bicyclic core with hydroxyl and cyanoguanidine Combines DPP-4 inhibition with enhanced solubility vs. parent saxagliptin

Key Research Findings and Mechanistic Insights

  • Stereochemical Specificity: The (2R,2'R,trans) configuration is pivotal for maintaining saxagliptin’s DPP-4 binding affinity. Hydroxylation at the 7-position may reduce off-target interactions compared to non-hydroxylated analogues .
  • Comparative Potency: While saxagliptin’s DPP-4 inhibition is well-documented, this compound’s activity remains understudied. Analogous hydroxylated compounds (e.g., (2R,7R)-7-hydroxy-2-propyloctanoic acid) show that hydroxyl groups can enhance target specificity but reduce membrane permeability .

准备方法

Adamantane Moiety Functionalization

The adamantane core is functionalized at the 7-position through hydroxylation. Patent US20130023671A1 describes the use of 3-hydroxyadamantyl formaldehyde as a starting material. This intermediate undergoes condensation with a primary amine to form a Schiff base (XI), which is subsequently treated with bromonitro methane to yield a nitroalkane derivative (XII). The hydroxyl group is preserved through protective group strategies, such as silylation or phthaloyl protection, to prevent undesired side reactions during subsequent steps.

Coupling with Methanoproline Nitrile

The adamantane-derived intermediate is coupled with 2-azabicyclo[3.1.0]hexane-3-carbonitrile (methanoproline nitrile) using hydroxybenzotriazole (HOBT) as a coupling agent. This step forms the critical C–N bond between the adamantane and bicyclic moieties. Stereochemical control is achieved using chiral auxiliaries, such as sulfinyl groups, which direct the configuration at the 2R and 2'R positions. For example, the (S)-sulfinyl auxiliary ensures the (R)-configuration at the α-carbon of the adamantylglycine fragment.

Nef Rearrangement and Deprotection

A Nef rearrangement converts the nitro group in intermediate XII into a ketone, followed by hydrolysis to yield the final carboxylic acid. Deprotection of the phthaloyl group using hydrazine hydrate reveals the primary amine, while acidic conditions cleave ester groups to furnish the free hydroxyl group at the 7-position.

Stereochemical Control Strategies

Achieving the (2R,2'R,trans) configuration requires meticulous control at two stereocenters.

Chiral Auxiliaries and Asymmetric Induction

The use of (S)-sulfinyl auxiliaries during the cyanide addition to imine intermediates ensures enantioselective formation of the (S)-configured α-amino nitrile. Hydrolysis of this intermediate yields (S)-α-amino-3-hydroxytricyclo[3.3.1.1³,⁷]decane-1-acetic acid (IX), which is coupled with methanoproline nitrile to establish the 2'R configuration.

Diastereomeric Resolution

Chromatographic separation or crystallization of diastereomeric salts (e.g., using tartaric acid derivatives) resolves the (2R,2'R,trans) isomer from other stereochemical byproducts. For instance, Venkatasai Life Sciences employs chiral stationary phases in HPLC to isolate >99% enantiomeric excess (ee) of the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Synthesis
Temperature25–30°C (coupling step)Minimizes epimerization
CatalystHOBT/EDCIEnhances coupling efficiency
SolventDichloromethane or THFImproves intermediate solubility
Reaction Time24–48 hours (deprotection)Ensures complete deblocking

Hydrogenation at 10–15 psi over palladium catalysts achieves full reduction of nitro groups without over-reducing the adamantane hydroxyl group.

Analytical Characterization

The final product is characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₁₈H₂₅N₃O₃ (m/z 331.4).

  • Chiral HPLC : Verifies enantiomeric purity (>99% ee) using Chiralpak IC columns.

  • X-ray Crystallography : Resolves the (2R,2'R,trans) configuration via single-crystal analysis.

Challenges and Mitigation Strategies

Regioselective Hydroxylation

Uncontrolled hydroxylation at other adamantane positions (e.g., 5- or 9-) is mitigated using directing groups or sterically hindered reagents.

Epimerization During Coupling

Low temperatures (0–5°C) and non-polar solvents suppress racemization during the HOBT-mediated coupling.

Byproduct Formation

The (2S,2'S,cis) and (2R,2'S,trans) isomers are common byproducts, requiring iterative crystallizations or chromatography for removal .

常见问题

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s preclinical trials?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling. Use Bayesian hierarchical models to pool data from multiple studies. Validate with bootstrap resampling to estimate confidence intervals for EC50_{50} values .

Q. How can researchers ensure reproducibility in metabolite identification studies for this compound?

  • Methodological Answer : Adopt ISOOxygene-18 labeling to trace hydroxylation sites. Use tandem mass spectral libraries (e.g., mzCloud) for spectral matching. Require ≥2 orthogonal datasets (e.g., NMR + HRMS) for structural confirmation .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in shared laboratory spaces?

  • Methodological Answer : Follow OSHA guidelines for handling potent compounds (e.g., closed-system transfer devices). Conduct cytotoxicity screening (MTT assays) to establish occupational exposure limits. Document waste disposal via EPA Hazardous Waste Codes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。